3-Chloro-5-methyl-4-nitropyridine 1-oxide
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Overview
Description
3-Chloro-5-methyl-4-nitropyridine 1-oxide is a halogenated heterocyclic compound with the molecular formula C6H5ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-4-nitropyridine 1-oxide typically involves the nitration of 3-chloro-5-methylpyridine followed by oxidation. The nitration process can be carried out using nitric acid in the presence of a suitable solvent, such as acetic acid or sulfuric acid, under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents like hydrogen peroxide or peracids to introduce the N-oxide functional group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the production process. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-Chloro-5-methyl-4-nitropyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-methyl-4-nitropyridine 1-oxide involves its interaction with molecular targets, such as enzymes and receptors, through its functional groups. The nitro group can undergo redox reactions, while the chlorine and methyl groups can participate in hydrophobic interactions. The N-oxide functional group can act as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-nitropyridine 1-oxide
- 2-Chloro-5-methyl-4-nitropyridine 1-oxide
- 4-Chloro-2,6-dimethyl-3-nitropyridine
Uniqueness
3-Chloro-5-methyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the N-oxide functional group further enhances its versatility in various chemical transformations and applications .
Properties
IUPAC Name |
3-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-8(10)3-5(7)6(4)9(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLTYQXBVZKQOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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